molecular formula C18H17BrO2 B2952565 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid CAS No. 182438-97-7

9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid

Cat. No.: B2952565
CAS No.: 182438-97-7
M. Wt: 345.236
InChI Key: RPMAAHFLBOQCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid (C₁₈H₁₇BrO₂) is a brominated fluorene derivative characterized by a 4-bromobutyl chain and a carboxylic acid group attached to the central carbon of the fluorene scaffold. This compound serves as a critical intermediate in synthesizing lomitapide mesylate, a microsomal triglyceride transfer protein inhibitor used to treat homozygous familial hypercholesterolemia by reducing LDL cholesterol levels . Its crystal structure reveals two independent molecules per asymmetric unit, with dihedral angles of ~86.8° between the fluorene core and the bromobutyl chain. The crystal packing is stabilized by O–H···O hydrogen bonds forming centrosymmetric dimers and weak C–H···O interactions, creating layers parallel to the [001] plane .

Properties

IUPAC Name

9-(4-bromobutyl)fluorene-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO2/c19-12-6-5-11-18(17(20)21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMAAHFLBOQCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCBr)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid typically involves the following steps:

    Bromination of Fluorene: Fluorene is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN to introduce a bromine atom at the 9-position of the fluorene ring.

    Alkylation: The brominated fluorene is then reacted with 1,4-dibromobutane in the presence of a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the 4-bromobutyl group at the 9-position.

    Carboxylation: The resulting 9-(4-bromobutyl)-9H-fluorene is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base such as sodium hydride (NaH) or butyllithium (n-BuLi) to introduce the carboxylic acid functional group at the 9-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromobutyl group in 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.

    Oxidation Reactions: The fluorene ring can undergo oxidation reactions to form fluorenone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF).

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as azides, thiols, and ethers can be formed.

    Fluorenone Derivatives: Oxidation of the fluorene ring leads to the formation of fluorenone derivatives.

    Alcohol Derivatives: Reduction of the carboxylic acid group results in the formation of alcohol derivatives.

Scientific Research Applications

9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid is a fluorene derivative with applications in organic electronics, photonics, and medicinal chemistry. It acts as a versatile intermediate for chemical modifications. The compound is a key intermediate in the synthesis of lomitapide mesylate, a microsomal triglyceride transfer protein inhibitor used to lower low-density lipoprotein cholesterol in plasma .

Chemistry

This compound serves as a building block in synthesizing complex molecules. Its structure allows for chemical modifications, making it valuable in organic synthesis.

Synthesis

  • Bromination: Fluorene is brominated using bromine or N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN to add a bromine atom at the 9-position on the fluorene ring.
  • Alkylation: The brominated fluorene reacts with 1,4-dibromobutane using a strong base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) to introduce the 4-bromobutyl group at the 9-position.
  • Carboxylation: The resulting 9-(4-bromobutyl)-9H-fluorene undergoes carboxylation with carbon dioxide (CO2) using a strong base like sodium hydride (NaH) or butyllithium (n-BuLi) to add the carboxylic acid functional group at the 9-position.

Biology

This compound can be used to study how fluorene derivatives interact with biological molecules. It can undergo substitution reactions, which makes it useful for attaching functional groups that can interact with proteins, nucleic acids, and other biomolecules.

Medicine

This compound is researched for potential therapeutic uses. Fluorene derivatives have shown potential in developing anti-cancer, anti-inflammatory, and antimicrobial agents. It is a key intermediate in the synthesis of lomitapide mesylate, a microsomal triglyceride transfer protein inhibitor .

Industry

This compound is used to produce advanced materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Chemical Reactions

  • Substitution Reactions: The bromobutyl group can undergo nucleophilic substitution with amines, thiols, and alkoxides to create substituted derivatives.
  • Oxidation Reactions: The fluorene ring can undergo oxidation to form fluorenone derivatives, using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Table: Reagents and Conditions

Reaction Type Reagents and Conditions
Nucleophilic SubstitutionSodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO)
OxidationPotassium permanganate (KMnO4) in aqueous or acidic conditions
ReductionLithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF)

Lomitapide Mesylate Synthesis

This compound is a key intermediate in synthesizing lomitapide mesylate, a microsomal triglyceride transfer protein inhibitor . Lomitapide mesylate lowers low-density lipoprotein cholesterol in plasma and is used mainly by patients with homozygous familial hypercholesterolemia .

Mechanism of Action

The mechanism of action of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid depends on its specific application. In biological systems, it can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorene Derivatives

Structural Features and Substituent Effects
Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
9H-Fluorene-9-carboxylic acid (FA) Carboxylic acid at C9 224.23 Lacks alkyl/bromo substituents; planar structure with carboxyl group at C9
9-Hydroxy-fluorene-9-carboxylic acid Hydroxyl and carboxyl groups at C9 240.24 Unsymmetrical substituents (OH and COOH on opposite sides of fluorene plane)
9-Fluoreneacetic acid Acetic acid moiety (-CH₂COOH) at C9 238.28 Shorter alkyl chain (vs. bromobutyl); increased solubility in polar solvents
9-Fluorenone-2,7-dicarboxylic acid Ketone at C9 and dicarboxylic groups at C2/C7 298.27 Extended conjugation via ketone and dual carboxyl groups; enhanced acidity
9-Methyl-9H-fluorene-2-carboxylic acid Methyl at C9, carboxyl at C2 224.08 Steric hindrance from methyl group; altered π-π stacking

Key Observations :

  • Bromobutyl Chain : The 4-bromobutyl group in the target compound introduces steric bulk and halogen-mediated reactivity (e.g., nucleophilic substitution), distinguishing it from simpler analogs like FA .
  • Carboxylic Acid Positioning : Unlike 9-fluoreneacetic acid, the carboxylic acid in the target compound is directly attached to the fluorene core, limiting rotational freedom and influencing hydrogen-bonding networks .
  • Symmetry vs. Asymmetry : The hydroxyl and carboxyl groups in 9-hydroxy-fluorene-9-carboxylic acid create an asymmetric electronic environment, contrasting with the target compound’s symmetric bromobutyl substituents .
Physicochemical Properties
  • Solubility : The bromobutyl chain enhances lipophilicity compared to FA and 9-fluoreneacetic acid, making the target compound more soluble in organic solvents (e.g., THF, ethyl acetate) .
  • Thermal Stability : The rigid fluorene core and intermolecular hydrogen bonds contribute to higher melting points (~200–220°C) compared to alkylated derivatives like 9-methyl-9H-fluorene-2-carboxylic acid .
  • Acidity: The carboxylic acid group (pKa ~4–5) is less acidic than 9-fluorenone-2,7-dicarboxylic acid (pKa ~1–2 for dicarboxylic groups) due to the absence of electron-withdrawing ketones .

Biological Activity

9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid (CAS: 182438-97-7) is a compound of interest due to its potential biological activities, particularly as an intermediate in drug synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and relevant research findings.

  • Molecular Formula : C18H17BrO2
  • Molecular Weight : 345.24 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in lipid metabolism and inflammatory processes. It has been identified as a key intermediate in the synthesis of lomitapide mesylate, a microsomal triglyceride transfer protein inhibitor, which suggests its role in modulating lipid metabolism pathways .

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzyme activities by binding to their active sites or allosteric sites. This interaction can lead to modulation of enzymatic functions critical for metabolic processes .

In Vitro Studies

  • Lomitapide Synthesis : As an intermediate in the synthesis of lomitapide, studies have shown that this compound can effectively inhibit the microsomal triglyceride transfer protein (MTP), which is crucial for lipid transport and metabolism .
  • Crystal Structure Analysis : The crystal structure reveals significant hydrogen bonding interactions that stabilize the compound's conformation, influencing its biological activity .

Case Studies

  • Case Study on Lipid Metabolism : In a study evaluating the effects of MTP inhibitors on lipid profiles, compounds similar to this compound demonstrated a reduction in triglyceride levels in cellular models, indicating potential therapeutic applications in hyperlipidemia .
  • Toxicological Assessments : Toxicological studies have assessed the safety profile of this compound, revealing moderate toxicity levels consistent with other brominated compounds, necessitating careful handling and dosage considerations in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
LomitapideC20H20BrN3O3SMTP inhibitor
9H-FluoreneC13H10Anticancer properties
4-BromobutylC4H8BrLipid metabolism modulation

Q & A

Q. What is the optimized synthetic route for 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid?

The compound is synthesized via alkylation of 9H-fluorene-9-carboxylic acid using n-butyllithium (2.5 M in THF) and 1,4-dibromobutane at 273 K. After quenching, the product is extracted with dichloromethane, dried over Na₂SO₄, and recrystallized from a petroleum ether/ethyl acetate mixture. Key characterization includes 1^1H NMR (DMSO-d₆: δ 12.53 ppm for COOH, aromatic protons at 7.25–7.68 ppm, and alkyl chain signals at 0.72–3.31 ppm) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR confirms the presence of carboxylic acid (broad singlet at δ 12.53 ppm) and alkyl chain protons (e.g., CH₂-Br at δ 3.31 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (CuKα radiation, 113 K) reveals a triclinic crystal system (space group P1) with unit cell parameters a = 9.897 Å, b = 11.800 Å, c = 14.202 Å, and angles α = 91.59°, β = 104.70°, γ = 95.32°. Hydrogen-bonding geometry (O–H···O) and atomic displacement parameters are refined using SHELXL-97 .

Q. How is purity assessed during synthesis?

Purity is validated via chromatographic methods (TLC/HPLC) and melting point analysis. Recrystallization in petroleum ether/ethyl acetate (6:1 v/v) yields white crystals with >98% purity, as confirmed by 1^1H NMR integration and absence of extraneous peaks .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound?

Challenges include:

  • Disorder in the Bromobutyl Chain : The flexible C4-Br chain may exhibit positional disorder, requiring constrained refinement (e.g., ISOR/SADI commands in SHELXL) to stabilize thermal motion .
  • Hydrogen Atom Placement : Aromatic and alkyl H atoms are geometrically positioned (C–H = 0.95–0.99 Å) with UisoU_{iso} = 1.2–1.5×UeqU_{eq} of parent atoms. The carboxylic acid H is not located in Fourier maps but included in idealized positions .
  • Data Contradictions : High Rint (0.056) due to crystal twinning or absorption effects (μ = 2.58 mm⁻¹) necessitates multi-scan corrections (CrystalClear software) .

Q. How does the molecular conformation influence reactivity in drug synthesis?

The fluorene core’s planarity and bromobutyl chain’s spatial orientation enhance electrophilic reactivity, enabling nucleophilic substitution (SN2) in drug intermediates. For example, the bromide substituent facilitates coupling reactions in lomitapide mesylate synthesis, a microsomal triglyceride transfer protein inhibitor . Geometric parameters (e.g., C18–Br1 bond length = 1.94 Å and C17–C18–Br1 angle = 109.3°) favor steric accessibility for nucleophilic attack .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

  • Cross-Validation : Compare NMR chemical shifts with computed (DFT) values for tautomeric forms.
  • Polymorph Screening : Recrystallize under varied conditions (e.g., solvent polarity, temperature) to identify dominant conformers.
  • Dynamic NMR : Probe temperature-dependent enol-keto equilibria (if applicable) using 1^1H NMR at 298–343 K .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.